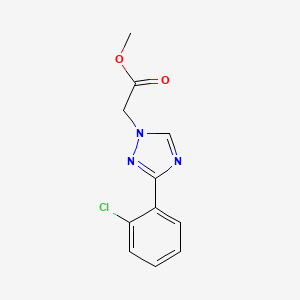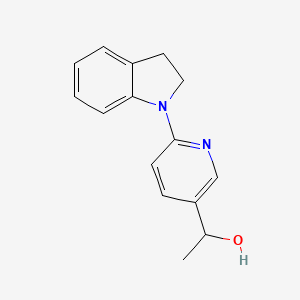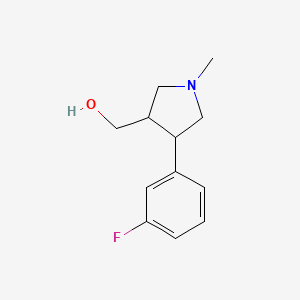
(4-(3-Fluorophenyl)-1-methylpyrrolidin-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(3-Fluorophenyl)-1-methylpyrrolidin-3-yl)methanol is a chemical compound characterized by a pyrrolidine ring substituted with a fluorophenyl group and a hydroxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-(3-Fluorophenyl)-1-methylpyrrolidin-3-yl)methanol typically involves the reaction of 3-fluorobenzaldehyde with 1-methylpyrrolidine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions to form various derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong bases or acids to facilitate the substitution reactions.
Major Products:
- Oxidation products include aldehydes and carboxylic acids.
- Reduction products include various alcohol derivatives.
- Substitution products depend on the nature of the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations.
Biology: In biological research, (4-(3-Fluorophenyl)-1-methylpyrrolidin-3-yl)methanol is studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific pathways.
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism by which (4-(3-Fluorophenyl)-1-methylpyrrolidin-3-yl)methanol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the pyrrolidine ring provides structural stability. The hydroxymethyl group may participate in hydrogen bonding, further stabilizing the interaction with the target.
Comparación Con Compuestos Similares
- (4-(Difluoromethoxy)-3-fluorophenyl)methanol
- Bis(4-fluorophenyl)methanol
- Vanoxerine
Comparison: Compared to similar compounds, (4-(3-Fluorophenyl)-1-methylpyrrolidin-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the presence of the pyrrolidine ring differentiates it from simpler fluorophenyl derivatives, potentially offering enhanced stability and reactivity.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C12H16FNO |
|---|---|
Peso molecular |
209.26 g/mol |
Nombre IUPAC |
[4-(3-fluorophenyl)-1-methylpyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C12H16FNO/c1-14-6-10(8-15)12(7-14)9-3-2-4-11(13)5-9/h2-5,10,12,15H,6-8H2,1H3 |
Clave InChI |
PMTYDJRHJNLFNW-UHFFFAOYSA-N |
SMILES canónico |
CN1CC(C(C1)C2=CC(=CC=C2)F)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-8-(pyridin-4-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B15057303.png)
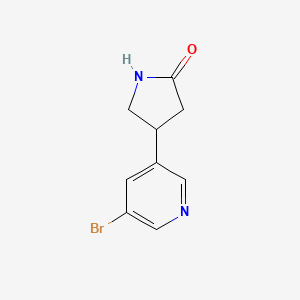

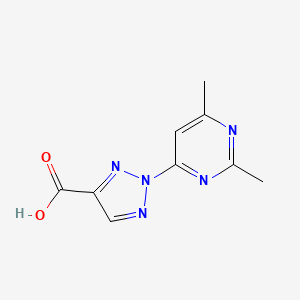
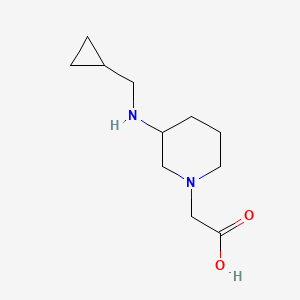



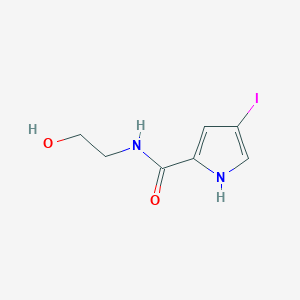


![3-Methyl-6-(4-methyl-3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B15057360.png)
